molecular formula C2H4BrNaO3S B562618 Sodium Bromoethanesulfonate-d4 CAS No. 1189914-19-9

Sodium Bromoethanesulfonate-d4

Cat. No.: B562618
CAS No.: 1189914-19-9
M. Wt: 215.029
InChI Key: HNFOAHXBHLWKNF-PBCJVBLFSA-M
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Description

Sodium Bromoethanesulfonate-d4 is a deuterated analog of Sodium Bromoethanesulfonate, characterized by the replacement of hydrogen atoms with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C2D4BrNaO3S, and it has a molecular weight of 215.04 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Bromoethanesulfonate-d4 can be synthesized through the reaction of deuterated ethanol with sulfur trioxide to form deuterated ethanesulfonic acid. This intermediate is then brominated using bromine or a brominating agent to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium Bromoethanesulfonate-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide yields ethanesulfonic acid, while reaction with potassium cyanide produces ethanesulfonitrile .

Mechanism of Action

The primary mechanism of action of Sodium Bromoethanesulfonate-d4 involves the inhibition of methanogenesis. It acts as a structural analog of 2-mercaptoethanesulfonate (coenzyme M), inhibiting the growth of methanogenic archaea by interfering with their metabolic pathways. This inhibition leads to the accumulation of intermediates like formate and acetate, which can be analyzed to understand the metabolic processes .

Comparison with Similar Compounds

  • Sodium 2-chloroethanesulfonate
  • 3-Bromopropanesulfonic acid sodium salt
  • Sodium methanesulfonate

Comparison: Sodium Bromoethanesulfonate-d4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Compared to Sodium 2-chloroethanesulfonate, it has a different halogen atom, which can influence its reactivity and applications. The presence of deuterium atoms also provides advantages in nuclear magnetic resonance (NMR) spectroscopy, offering clearer and more distinct signals .

Properties

IUPAC Name

sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOAHXBHLWKNF-PBCJVBLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662192
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189914-19-9
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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